molecular formula C20H10F3N3OS2 B2685908 N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide CAS No. 477845-19-5

N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide

Cat. No.: B2685908
CAS No.: 477845-19-5
M. Wt: 429.44
InChI Key: INLCGMDMTPYGSQ-UHFFFAOYSA-N
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Description

N-(4-Cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a thienopyridine derivative characterized by a fused bicyclic core structure. The molecule features a trifluoromethyl group at position 6, a 2-thienyl substituent at position 3, and a 4-cyanophenyl carboxamide moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyano group on the phenyl ring may contribute to electronic interactions in biological systems.

Properties

IUPAC Name

N-(4-cyanophenyl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F3N3OS2/c21-20(22,23)12-8-15-17(25-10-12)16(14-2-1-7-28-14)18(29-15)19(27)26-13-5-3-11(9-24)4-6-13/h1-8,10H,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLCGMDMTPYGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=C(SC3=C2N=CC(=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-cyanophenyl)-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide, with the CAS number 477845-19-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C20H10F3N3O2S2C_{20}H_{10}F_{3}N_{3}O_{2}S^{2}, with a molecular weight of 429.44 g/mol. Key predicted physical properties include:

PropertyValue
Boiling Point538.0 ± 50.0 °C
Density1.54 ± 0.1 g/cm³
pKa10.15 ± 0.70

The compound exhibits various biological activities that are primarily attributed to its structural features, particularly the thieno[3,2-b]pyridine core and the trifluoromethyl group. These features enhance its interaction with biological targets, including enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound possess anticancer properties through inhibition of specific kinases. For instance, Polo-like kinase 1 (Plk1) inhibitors have shown promising results in reducing cell viability in various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect the inhibitory potency against Plk1:

CompoundIC50 (µM)
Compound A130.24
Compound B161.38
Compound C249.15

These values suggest that substituents on the aromatic rings can enhance or diminish biological activity, indicating a need for careful design in drug development.

Antiviral Activity

In addition to anticancer properties, certain derivatives of thieno[3,2-b]pyridine compounds have been evaluated for antiviral activity against various viruses. For example, a series of compounds were tested against measles virus (MV), showing effective inhibition at low micromolar concentrations:

CompoundEC50 (µM)
Compound D0.20
Compound E0.21

These findings highlight the potential of this class of compounds as antiviral agents.

Case Studies

  • In Vitro Studies : A study conducted on HeLa cells demonstrated that this compound exhibited significant cytotoxicity with an IC50 value indicative of its potential as an anticancer agent.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting effective bioavailability and therapeutic potential.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thienopyridine Carboxamides

Compound Name (Substituents) N-Phenyl Group Position 3 Position 6 Yield (%) Melting Point (°C) Purity (%) Molecular Weight Reference
This compound 4-Cyanophenyl 2-Thienyl Trifluoromethyl N/A N/A N/A ~437.44* Target
3-Amino-N-(4-iodophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide (14) 4-Iodophenyl 2-Thienyl Trifluoromethyl 95 236.5–237.6 >95 602.41
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Chlorophenyl 2-Thienyl Trifluoromethyl N/A N/A 95 437.44
3-Amino-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Fluorophenyl 2-Thienyl Trifluoromethyl N/A N/A 95 437.44
3-Amino-4-(4-methylphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide 4-Methylphenyl H Trifluoromethyl N/A N/A 95 337.33
3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide H 2-Thienyl Trifluoromethyl N/A N/A 95 343.35

*Calculated based on molecular formula C₂₂H₁₃F₃N₄OS₂.

Key Observations:

N-Phenyl Substituents: Electron-withdrawing groups (e.g., 4-iodo, 4-cyano, 4-chloro) are common in high-yield syntheses (e.g., 95% for 4-iodophenyl in ) . The 4-cyanophenyl group in the target compound may enhance dipole interactions in biological targets compared to halogenated analogs. Bulkier groups (e.g., 4-(sulfamoyl)phenyl in ) reduce yields due to steric hindrance during synthesis .

Position 3 Modifications :

  • The 2-thienyl group (common in ) contributes to π-π stacking interactions. Its absence in simpler analogs (e.g., 4-methylphenyl in ) reduces molecular complexity and melting points .

Position 6 Trifluoromethyl: The trifluoromethyl group is conserved across most analogs, suggesting its critical role in stabilizing the thienopyridine core via hydrophobic interactions .

Synthetic Efficiency: Yields vary significantly: 37% for a diamino-cyano derivative () vs. 95% for iodophenyl derivatives () . This highlights the impact of substituent reactivity on reaction efficiency.

Q & A

Q. What synthetic methodologies are commonly employed to prepare thieno[2,3-b]pyridine-2-carboxamide derivatives, and how are reaction conditions optimized?

Thieno[2,3-b]pyridine-2-carboxamide derivatives are typically synthesized via multi-step reactions involving condensation, substitution, and cyclization. For example, a common approach involves reacting substituted anilines with cyanoacetic acid under condensing agents (e.g., EDCI or DCC) to form carboxamide linkages . Reaction optimization includes adjusting pH (acidic or basic conditions), temperature (reflux for cyclization), and catalysts (e.g., K₂CO₃ for nucleophilic substitutions). Purification often employs column chromatography or recrystallization, with yields ranging from 85% to 95% depending on substituent reactivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC). Structural confirmation relies on spectral

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoromethyl groups appear as quartets in ¹H NMR due to coupling with fluorine) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1700 cm⁻¹ for carboxamides) .
  • HRMS (APCI) : Validates molecular weight within 0.001 Da accuracy . Purity ≥95% is standard for in vitro assays .

Q. What role do electron-withdrawing substituents (e.g., trifluoromethyl, cyano) play in the compound's stability and reactivity?

The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity at the pyridine core, facilitating nucleophilic attacks in further derivatization. -CF₃ improves metabolic stability by reducing oxidative degradation, while -CN increases π-π stacking interactions in target binding . Stability under acidic/basic conditions is confirmed via stress testing (e.g., 24-hour exposure to HCl/NaOH at 50°C) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation predictions for this compound?

Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and torsion angles. For example, the thieno[2,3-b]pyridine core exhibits a planar conformation with dihedral angles <5° between fused rings, while the 4-cyanophenyl group may tilt at ~30° due to steric hindrance . Discrepancies between computational models (e.g., DFT) and experimental data are resolved by refining force field parameters using SCXRD-derived torsion potentials .

Q. What strategies are used to analyze structure-activity relationships (SAR) when electron-donating and withdrawing groups are introduced on the phenyl ring?

SAR studies involve systematic substitution at the phenyl ring (e.g., -NO₂, -Cl, -OCH₃) followed by biological testing. Key parameters include:

  • Electrostatic potential maps (computed via DFT) to predict binding affinity.
  • Hammett constants (σ) : Correlate substituent electronic effects with activity (e.g., -CF₃: σₚ = 0.54 enhances activity in hydrophobic pockets) .
  • Comparative molecular field analysis (CoMFA) : Maps steric and electrostatic fields to optimize substituent placement .

Q. How are conflicting solubility and bioavailability data addressed in preclinical development?

Discrepancies arise from assay conditions (e.g., DMSO vs. aqueous buffers). Mitigation strategies include:

  • Dynamic light scattering (DLS) : Detects aggregation in PBS (pH 7.4).
  • Parallel artificial membrane permeability assay (PAMPA) : Measures passive diffusion, correcting for ionization (pKa ~8.5 for the carboxamide) .
  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without altering stability .

Methodological Considerations

Q. What analytical techniques are critical for resolving spectral overlaps in ¹H NMR for closely related analogs?

  • 2D NMR (COSY, HSQC) : Differentiates overlapping aromatic protons (e.g., thienyl vs. phenyl resonances).
  • Variable-temperature NMR : Reduces signal broadening caused by slow rotation of the carboxamide bond .
  • Isotopic labeling : ¹⁵N or ¹⁹F labels simplify assignments in complex spectra .

Q. How is the impact of polymorphism on biological activity evaluated?

  • Powder X-ray diffraction (PXRD) : Identifies crystalline vs. amorphous forms.
  • Differential scanning calorimetry (DSC) : Detects melting point variations (>5°C indicates distinct polymorphs).
  • In vitro assays : Compare IC₅₀ values of polymorphs to rule out form-dependent activity .

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